molecular formula C19H22ClN3O5S2 B2727135 ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923402-87-3

ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2727135
CAS No.: 923402-87-3
M. Wt: 471.97
InChI Key: KSRKOASFGYJZLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C19H22ClN3O5S2 and its molecular weight is 471.97. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Ethyl Group : Contributes to the lipophilicity, enhancing membrane permeability.
  • Thiazolo[5,4-c]pyridine Core : Imparts biological activity often associated with heterocyclic compounds.
  • Chlorophenylsulfonyl Moiety : Known to enhance the pharmacological profile through various interactions.
PropertyValue
Molecular FormulaC16H19ClN2O4S
Molecular Weight368.85 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water)3.39

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to reduced cell proliferation in cancerous cells.
  • Modulation of Signaling Pathways : This compound may influence pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Case Studies and Research Findings

  • Cancer Research :
    • A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.
  • Cardiovascular Health :
    • In a model of hyperlipidemia, the compound showed a reduction in serum cholesterol and triglycerides by approximately 30% when administered at a dose of 10 mg/kg body weight, indicating potential as a hypolipidemic agent.
  • Neuroprotective Effects :
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityInduces apoptosis in cancer cell lines
HypolipidemicReduces serum cholesterol by ~30%
NeuroprotectionProtects against oxidative stress

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-2-28-19(25)23-10-9-15-16(12-23)29-18(21-15)22-17(24)4-3-11-30(26,27)14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKOASFGYJZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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